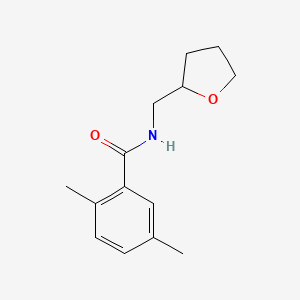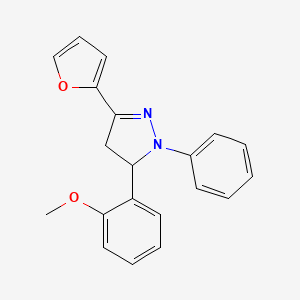![molecular formula C9H11N3O3 B4109426 N-[4-(methylamino)-3-nitrophenyl]acetamide](/img/structure/B4109426.png)
N-[4-(methylamino)-3-nitrophenyl]acetamide
Übersicht
Beschreibung
N-[4-(methylamino)-3-nitrophenyl]acetamide, also known as N-methyl-3-nitro-4-(trifluoromethyl)aniline (MNFA), is an organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is a derivative of aniline and has a nitro group and a methylamino group attached to its phenyl ring.
Wirkmechanismus
MNFA inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. MNFA also inhibits the production of reactive oxygen species (ROS), which are involved in the pathogenesis of inflammatory disorders. This dual mechanism of action makes MNFA a promising candidate for the treatment of inflammatory disorders.
Biochemical and Physiological Effects:
MNFA has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also reduces the infiltration of immune cells into inflamed tissues. MNFA has been shown to have analgesic and antipyretic effects, which are beneficial in the treatment of inflammatory disorders. MNFA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MNFA is a stable compound that can be easily synthesized in the laboratory. It has a high purity and can be used in various in vitro and in vivo experiments. MNFA has been shown to have low toxicity and is well-tolerated by animals. However, MNFA has limited solubility in aqueous solutions, which may limit its use in certain experiments. MNFA also has a relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
MNFA has potential applications in the treatment of various inflammatory disorders. Further studies are needed to determine its efficacy and safety in humans. MNFA may also have potential applications in other areas, such as cancer therapy and neuroprotection. Future studies may explore the use of MNFA in combination with other drugs to enhance its therapeutic effects. The development of novel MNFA derivatives with improved solubility and pharmacokinetic properties may also be an area of future research.
In conclusion, MNFA is a promising compound that has potential applications in medicinal chemistry and pharmacology. Its dual mechanism of action, anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory disorders. Further studies are needed to determine its efficacy and safety in humans and to explore its potential applications in other areas.
Wissenschaftliche Forschungsanwendungen
MNFA has been studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. MNFA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MNFA has been studied for its potential use in the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
IUPAC Name |
N-[4-(methylamino)-3-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)11-7-3-4-8(10-2)9(5-7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIXZHPXMOMZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4109356.png)


![1-[(5-bromo-2-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4109371.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4109388.png)

![5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109402.png)

![4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4109423.png)

![2-[3-allyl-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4109435.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4109441.png)
